8-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-(4-bromophenyl)-2-oxoethyl)thio)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H19BrN4O3S and its molecular weight is 451.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Ring Systems
Research has demonstrated the synthesis of new thiadiazepino-purine ring systems, which are derived from similar purine compounds. These systems have potential applications in creating novel molecules with unique properties for further biological and chemical studies. The synthesis involves a multi-step process, starting from mercapto-purine derivatives and leading to the formation of phenyl-substituted thiadiazepino-purines (Hesek & Rybár, 1994).
Natural Product Derivation
Compounds structurally related to the specified chemical have been isolated from natural sources such as the red alga Rhodomela confervoides. These include bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines, which showcase the diversity of natural products and their complex structures, offering a basis for the synthesis of bioactive molecules (Ma et al., 2007).
Innovative Synthetic Approaches
Another application includes the development of innovative synthetic approaches for creating 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives from aryl methyl ketones. These methodologies offer efficient routes to a wide array of sulfur-containing heterocyclic compounds, which can be pivotal in pharmaceutical and material science research (Yin et al., 2008).
Protective Group Utilization in Synthesis
The use of thietanyl protection in the synthesis of purine derivatives has been explored to obtain compounds with specific substitutions without affecting sensitive sites on the molecule. This technique demonstrates the intricate strategies employed in synthesizing complex organic molecules, enabling the targeted exploration of their biological activities (Khaliullin & Shabalina, 2020).
Properties
IUPAC Name |
8-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O3S/c1-10(2)8-23-14-15(22(3)17(26)21-16(14)25)20-18(23)27-9-13(24)11-4-6-12(19)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWXOSPOEFMXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Br)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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